molecular formula C9H9ClO B081413 2-Chloro-3-(4-hydroxyphenyl)-1-propene CAS No. 13283-34-6

2-Chloro-3-(4-hydroxyphenyl)-1-propene

Cat. No. B081413
CAS RN: 13283-34-6
M. Wt: 168.62 g/mol
InChI Key: HSYBRMFETVCUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(4-hydroxyphenyl)-1-propene, commonly known as 2-Cl-HPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. This compound has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 2-Cl-HPP is not fully understood. However, it has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.

Biochemical And Physiological Effects

2-Cl-HPP has been found to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-oxidant effects by scavenging free radicals.

Advantages And Limitations For Lab Experiments

2-Cl-HPP has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-Cl-HPP. Some of these include:
1. Further studies on the mechanism of action of 2-Cl-HPP to better understand its anti-inflammatory, anti-cancer, and anti-oxidant properties.
2. Development of new synthesis methods for 2-Cl-HPP that are more efficient and environmentally friendly.
3. Studies on the potential use of 2-Cl-HPP as a drug delivery system for various drugs.
4. Investigation of the potential use of 2-Cl-HPP in the treatment of various diseases, such as cancer and inflammatory disorders.
5. Studies on the toxicity of 2-Cl-HPP and its potential side effects.
In conclusion, 2-Cl-HPP is a promising compound that has potential applications in various fields of science. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

2-Cl-HPP can be synthesized by the reaction of 4-hydroxyacetophenone with allyl chloride in the presence of a base. This reaction leads to the formation of 2-allyl-4-hydroxyacetophenone, which is then converted to 2-Cl-HPP by reacting it with thionyl chloride and aluminum chloride.

Scientific Research Applications

2-Cl-HPP has been extensively studied for its potential use in various fields of science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use as a drug delivery system for various drugs.

properties

CAS RN

13283-34-6

Product Name

2-Chloro-3-(4-hydroxyphenyl)-1-propene

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

4-(2-chloroprop-2-enyl)phenol

InChI

InChI=1S/C9H9ClO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,1,6H2

InChI Key

HSYBRMFETVCUAD-UHFFFAOYSA-N

SMILES

C=C(CC1=CC=C(C=C1)O)Cl

Canonical SMILES

C=C(CC1=CC=C(C=C1)O)Cl

Other CAS RN

13283-34-6

synonyms

2-chloro-3-(4-hydroxyphenyl)-1-propene
Cl-OHPP

Origin of Product

United States

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